(3-(Pyren-1-yl)phenyl)boronic acid
CAS No.: 917380-57-5
Cat. No.: VC17879337
Molecular Formula: C22H15BO2
Molecular Weight: 322.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917380-57-5 |
|---|---|
| Molecular Formula | C22H15BO2 |
| Molecular Weight | 322.2 g/mol |
| IUPAC Name | (3-pyren-1-ylphenyl)boronic acid |
| Standard InChI | InChI=1S/C22H15BO2/c24-23(25)18-6-2-5-17(13-18)19-11-9-16-8-7-14-3-1-4-15-10-12-20(19)22(16)21(14)15/h1-13,24-25H |
| Standard InChI Key | SCVADUPVEATHAM-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=CC=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound features a pyrene group—a polycyclic aromatic hydrocarbon (PAH) with four fused benzene rings—covalently bonded to a phenylboronic acid group at the meta position. The molecular formula is C₂₂H₁₅BO₂, with a molecular weight of 322.16 g/mol. The meta substitution introduces distinct steric and electronic effects compared to the para isomer, influencing its solubility, reactivity, and interaction with biological targets.
Key Structural Features:
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Pyrene Moiety: The planar pyrene system confers strong fluorescence (quantum yield ~0.6–0.8) and π-π stacking capabilities .
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Boronic Acid Group: The -B(OH)₂ group enables reversible covalent binding with diols (e.g., carbohydrates, glycoproteins) via boronate ester formation .
Spectroscopic Characterization
While direct spectral data for the 3-isomer are scarce, analogous compounds exhibit:
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UV-Vis Absorption: λ<sub>max</sub> ≈ 345 nm (pyrene-centered π→π* transitions) .
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Fluorescence Emission: λ<sub>em</sub> ≈ 375–450 nm, dependent on solvent polarity .
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NMR Signatures: Aromatic protons appear at δ 7.3–8.5 ppm, with boron-bound carbons at δ 125–168 ppm in <sup>13</sup>C NMR .
Synthesis and Functionalization
Primary Synthetic Routes
The synthesis of (3-(Pyren-1-yl)phenyl)boronic acid typically involves cross-coupling strategies, though the meta substitution poses challenges in regioselectivity.
Suzuki-Miyaura Coupling
A palladium-catalyzed reaction between 3-bromophenylboronic acid and pyren-1-ylboronic acid derivatives:
Conditions: Toluene/ethanol (3:1), K<sub>2</sub>CO<sub>3</sub>, 80°C, 12–24 h .
Direct Borylation
Electrophilic borylation of 3-(pyren-1-yl)benzene using BBr<sub>3</sub> or pinacolborane:
Challenges: Low yields (~40%) due to steric hindrance from the pyrene group .
Derivative Synthesis
Functionalization strategies include:
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Esterification: Conversion to boronate esters for improved stability.
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Conjugation with Biomolecules: Attachment to peptides or antibodies via carbodiimide chemistry for targeted therapies .
Applications in Sensing and Biomedicine
Fluorescence-Based Sensing
The compound’s pyrene unit enables ultrasensitive detection of analytes:
Anticancer Activity
Though studies on the 3-isomer are lacking, the para analog demonstrates:
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IC<sub>50</sub> Values: 0.1969–0.2251 µM against MCF-7 and HeLa cells.
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Mechanism: ROS generation, mitochondrial depolarization, and caspase-3 activation.
Comparative Analysis with Structural Analogs
Meta vs. Para Substitution Effects
| Property | 3-(Pyren-1-yl)phenyl | 4-(Pyren-1-yl)phenyl |
|---|---|---|
| Solubility in Water | <10 µg/mL | <50 µg/mL |
| Fluorescence Yield | 0.65 | 0.72 |
| Suzuki Coupling Yield | 45% | 68% |
Key Insight: Meta substitution reduces steric hindrance in certain reactions but compromises electronic conjugation with the boronic acid group.
Challenges and Future Directions
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